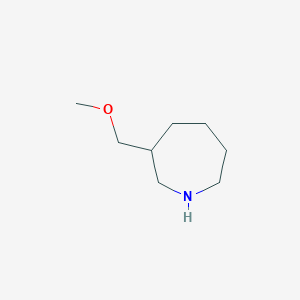

3-(Methoxymethyl)azepane

説明

Synthesis Analysis

The synthesis of “3-(Methoxymethyl)azepane” and similar compounds often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Molecular Structure Analysis

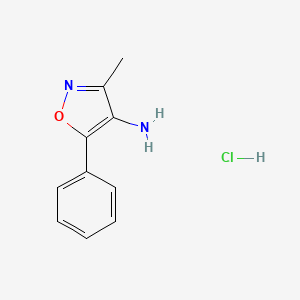

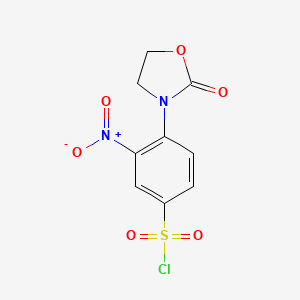

The InChI code for “3-(Methoxymethyl)azepane” is 1S/C8H17NO/c1-10-7-8-4-2-3-5-9-6-8/h8-9H,2-7H2,1H3 . This indicates that the molecule consists of a seven-membered azepane ring with a methoxymethyl group attached.科学的研究の応用

- Field : Organic Chemistry

- Application : The synthesis of functionalized nitrogen heterocycles is integral to discovering, manufacturing, and evolving high-value materials . The seven-membered azepane is essentially absent and this leaves open a substantial area of three-dimensional chemical space .

- Method : A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene . This process is mediated by blue light, occurs at room temperature and transforms the six-membered benzenoid framework into a seven-membered ring system .

- Results : A following hydrogenolysis provides the azepanes in just two steps . The utility of the strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .

- Field : Biomedical Research

- Application : Azepane derivatives have been widely used as key intermediates in synthetic chemistry and also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

- Method : Synthetic approaches to the preparation of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines are discussed .

- Results : The data on the synthesis and biological properties of these heterocycles over the past 10–15 years are presented with an emphasis on one-pot preparation procedures .

Synthesis of Polysubstituted Azepanes

Biological Studies of Azepane Derivatives

- Field : Organic Chemistry

- Application : A novel approach to the construction of an isolated azepane has been proposed by the recyclization of azacyclobutane . This method is used to obtain new azepanes, which are of high relevance in medicinal chemistry .

- Method : The method involves the use of azetidines bearing a 3-hydroxypropyl side chain at the C2-position and the methyl substituent at the C4-carbon atom, via intramolecular N .

- Results : The results of this method have not been specified in the source .

- Field : Computational Chemistry

- Application : The application of plain cycloalkanes and heterocyclic derivatives in the synthesis of valuable natural products and pharmacologically active intermediates has increased tremendously in recent times . The structural and molecular properties of higher seven-membered and nonaromatic heterocyclic derivatives are less known despite their stable nature and vast application .

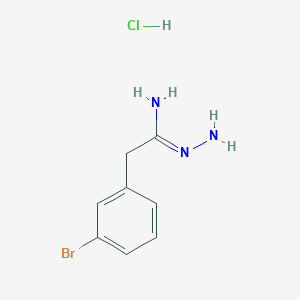

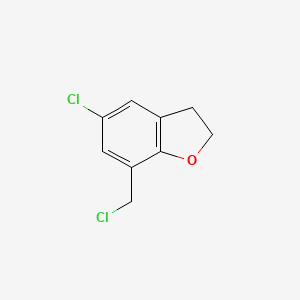

- Method : Appropriate quantum chemical calculations utilizing the ab initio (MP2) method, meta-hybrid (M06-2X) functional, and long-range-separated functionals (ωB97XD) have been utilized in this work to investigate the structural reactivity, stability, and behavior of substituents on cycloheptane (CHP) and its derivatives: azepane, oxepane, thiepane, fluorocycloheptane (FCHP), bromocycloheptane (BrCHP), and chlorocycloheptane (ClCHP) .

- Results : The susceptibility of intramolecular interactions between the substituents and cycloalkane ring is revealed by natural bond orbital analysis and intramolecular weak interactions by the independent gradient model (IGM) .

Construction of Isolated Azepane

Prediction of Reactivity, Stability, and IGM of Azepane

- Field : Organic Chemistry

- Application : Seven-membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications . The literature of the last fifty years has been exploited for the synthesis, reaction, and biological properties of these seven-member heterocyclic compounds .

- Method : Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods .

- Results : The results of this method have not been specified in the source .

- Field : Computational Chemistry

- Application : The application of plain cycloalkanes and heterocyclic derivatives in the synthesis of valuable natural products and pharmacologically active intermediates has increased tremendously in recent times . The structural and molecular properties of higher seven-membered and nonaromatic heterocyclic derivatives are less known despite their stable nature and vast application .

- Method : Appropriate quantum chemical calculations utilizing the ab initio (MP2) method, meta-hybrid (M06-2X) functional, and long-range-separated functionals (ωB97XD) have been utilized in this work to investigate the structural reactivity, stability, and behavior of substituents on cycloheptane (CHP) and its derivatives: azepane, oxepane, thiepane, fluorocycloheptane (FCHP), bromocycloheptane (BrCHP), and chlorocycloheptane (ClCHP) .

- Results : Molecular global reactivity descriptors such as Fukui function, frontier molecular orbitals (FMOs), and molecular electrostatic potential were computed and compared with lower members . The susceptibility of intramolecular interactions between the substituents and cycloalkane ring is revealed by natural bond orbital analysis and intramolecular weak interactions by the independent gradient model (IGM) .

Synthesis of Seven Membered Heterocyclic Systems

Prediction of Reactivity, Stability, and IGM of Azepane

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(methoxymethyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-8-4-2-3-5-9-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJDQOHJZCKXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)

![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)